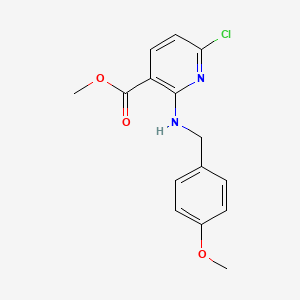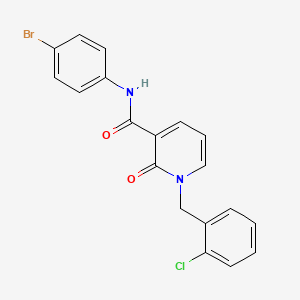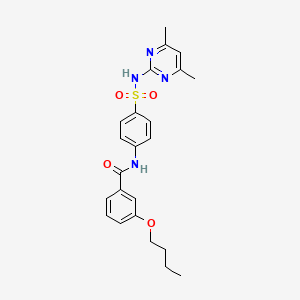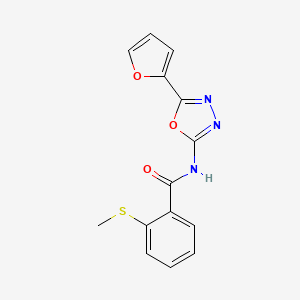
Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate
Descripción general
Descripción
Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate is a useful research compound. Its molecular formula is C15H15ClN2O3 and its molecular weight is 306.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate and its derivatives have been explored for their potential antibacterial properties. For instance, zinc complexes of related Schiff bases, which include similar structural elements, have demonstrated antibacterial effectiveness against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).
Metabolite Synthesis and Detection
The synthesis of metabolites related to this compound has been achieved, with applications in detecting these metabolites in biological samples like human urine (Maurich, De Amici, & De Micheli, 1994).
Crystallography and Molecular Structure
Studies on the crystal structures and electronic properties of compounds closely related to this compound have been conducted. These investigations provide insights into the molecular conformations and polarized electronic structures of such compounds (Cobo, Glidewell, Low, & Orozco, 2008).
Enzyme Inhibition
Compounds derived from this compound have been synthesized and tested for their ability to inhibit enzymes such as lipase and α-glucosidase. This research contributes to the understanding of potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Diuretic Properties
Derivatives of compounds similar to this compound have been studied for their diuretic properties, showing both diuretic and antidiuretic effects. This research is crucial for the development of new diuretic substances (Kravchenko, 2018).
Antimicrobial and Antitumor Activities
Investigations into the antimicrobial and antitumor activities of this compound derivatives have been carried out. These studies explore the potential for these compounds in treating various infections and cancers (Xia et al., 2011).
Synthesis Methods and Applications
Research into the synthesis of this compound and related compounds has been conducted, focusing on developing safe and economical methods. This is essential for the large-scale production of such compounds, particularly in pharmaceutical contexts (Mulder et al., 2013).
Safety and Hazards
Safety data indicates that dust formation should be avoided and contact with skin and eyes should be prevented . In case of accidental inhalation or ingestion, immediate medical attention is required . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Mecanismo De Acción
Target of Action
It’s known that the compound is used for research and development
Mode of Action
It’s known that the compound involves a benzylic position, which can undergo reactions such as free radical bromination and nucleophilic substitution
Biochemical Pathways
The compound’s structure suggests that it might influence pathways involving pyrimidine rings . The downstream effects of these interactions require further investigation.
Propiedades
IUPAC Name |
methyl 6-chloro-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-11-5-3-10(4-6-11)9-17-14-12(15(19)21-2)7-8-13(16)18-14/h3-8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDAMCLWORVRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC(=N2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-[2-(1,3-Benzodioxol-5-ylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3010686.png)



![3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide](/img/structure/B3010694.png)


![4-[(4-Chloropyrimidin-2-yl)methyl]morpholine](/img/structure/B3010697.png)
![2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B3010700.png)
